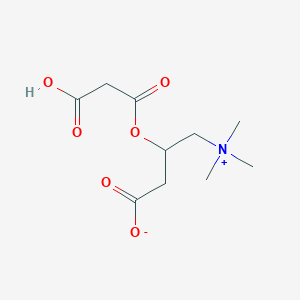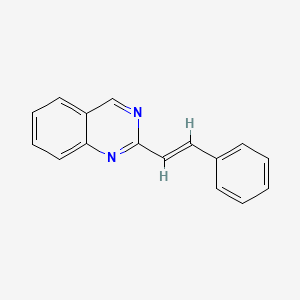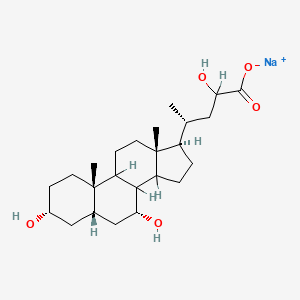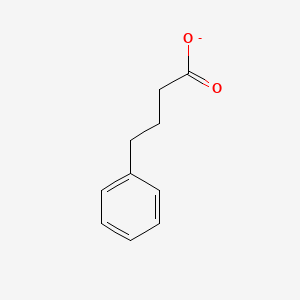
Fluocortin
Overview
Description
Fluocortin has been studied as a corticosteroid for treatment of dermatitis and eczema Spain.
Scientific Research Applications
Application in Allergic Rhinitis Treatment
Fluocortin, specifically fluocortin butylester (FCB), has been studied for its effectiveness in treating allergic rhinitis. Clinical trials have shown that FCB is effective in reducing symptoms like nasal congestion, rhinorrhea, and sneezing. It has been employed in various forms, including inhalation as a fine powder and as a topical intranasal corticosteroid. Studies reveal a significant reduction in symptoms with FCB compared to placebo, and it's well-tolerated with minimal side effects (Moesgaard Nielsen, Vinther, & Illum, 1983); (Arbesman et al., 1983).
Efficacy in Dermatological Conditions
Fluocortin has been used in treating various dermatological conditions, such as eczema, especially in pediatric patients. Research has indicated that topical applications of fluocortin result in good clinical outcomes without significant risk of interfering with the pituitary-adrenal function. This aspect is particularly important in children due to concerns about systemic effects of topical corticosteroids (Favrod-Coune et al., 1978); (Favrod-Coune et al., 1978).
Role in Perennial Rhinitis Management
Research on fluocortin butylester (FCB) for perennial rhinitis shows its efficacy in symptom control. It reduces nasal resistance and improves nasal airflow, as demonstrated in clinical trials involving patients with perennial rhinitis of varying etiologies. The studies highlight FCB's efficacy in symptom reduction with minimal side effects, making it a viable option for perennial rhinitis management (Orgel et al., 1991); (Hartley et al., 1985).
Impact on Nasal Antigen Provocation
FCB's efficacy extends to its protective action against nasal antigen provocation in patients with seasonal allergic rhinitis. This is demonstrated in studies where the inhalation of FCB led to significant protection against allergen-induced symptoms, highlighting its potential in seasonal allergy management (Horak & Matthes, 1982).
Comparative Studies with Other Corticosteroids
Fluocortin has been compared with other corticosteroids like beclomethasone dipropionate for treating rhinitis. These studies provide insights into the relative efficacy and side-effect profiles of fluocortin compared to other corticosteroids, contributing to informed choices in clinical practice (Meltzer et al., 1987).
Impact on Cortisol Suppression
The potential systemic effects of fluocortin, particularly on cortisol suppression, have been a subject of pharmacokinetic studies. Such research is crucial for understanding the broader implications of fluocortin use, especially concerning its safety profile and systemic impact (Rohatagi et al., 1996).
properties
CAS RN |
33124-50-4 |
|---|---|
Product Name |
Fluocortin |
Molecular Formula |
C22H27FO5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1 |
InChI Key |
PUWHHWCHAVXSIG-NCLPIGKXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
Other CAS RN |
33124-50-4 |
synonyms |
fluocortolone-21-acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1260687.png)




![1-[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B1260698.png)


